molecular formula C14H23NO5 B13054041 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid CAS No. 2177266-09-8

2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid

Cat. No.: B13054041
CAS No.: 2177266-09-8
M. Wt: 285.34 g/mol
InChI Key: ZCTMOLTVGPBKNK-MXWKQRLJSA-N
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Description

2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid is a complex organic compound with a unique structure It features a hexahydro-furo-pyridinyl ring system, which is a fused bicyclic structure, and an acetic acid moiety

Preparation Methods

The synthesis of 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid typically involves multiple steps. The synthetic route often starts with the preparation of the hexahydro-furo-pyridinyl core, followed by the introduction of the acetic acid moiety. Reaction conditions may include the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to protect reactive amine functionalities during the synthesis. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyridinyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hexahydro-furo-pyridinyl ring system may mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other hexahydro-furo-pyridinyl derivatives and acetic acid derivatives. Compared to these compounds, 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

2177266-09-8

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-5-4-10-9(7-15)8-19-11(10)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m1/s1

InChI Key

ZCTMOLTVGPBKNK-MXWKQRLJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CO[C@H]2CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)COC2CC(=O)O

Origin of Product

United States

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